N-Ethylnorketamine

Catalog No.
S11156979
CAS No.
1354634-10-8
M.F
C14H18ClNO
M. Wt
251.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylnorketamine

CAS Number

1354634-10-8

Product Name

N-Ethylnorketamine

IUPAC Name

2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3

InChI Key

ITBBBZIIFJJMDU-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2Cl

N-Ethylnorketamine is a synthetic compound that belongs to the class of designer drugs, specifically a ketamine analog. Its chemical formula is C14H18ClNOC_{14}H_{18}ClNO, and it is also known by several names including ethketamine and 2-Cl-2'-Oxo-PCE. This compound has garnered attention due to its presumed properties similar to those of ketamine, a well-known dissociative anesthetic with hallucinogenic effects. N-Ethylnorketamine has been identified in various drug samples and has been sold online since around 2012, primarily in Europe and the United Kingdom .

N-Ethylnorketamine acts primarily as an antagonist of the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptor in the brain. This interaction is crucial for its pharmacological effects. The compound also shows activity at other receptors, including the AMPA receptor and the serotonin 5-HT2 receptor, which are implicated in mood regulation and antidepressant effects. The

The biological activity of N-Ethylnorketamine has been studied extensively, particularly concerning its potential antidepressant effects. Research indicates that this compound can induce rapid antidepressant responses similar to those observed with ketamine. The mechanism appears to involve the activation of AMPA and serotonin 5-HT2 receptors, which are critical pathways for mood enhancement. In animal models, N-Ethylnorketamine has demonstrated decreased immobility in forced swimming tests and tail suspension tests, suggesting its efficacy in alleviating depressive symptoms .

N-Ethylnorketamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2-chlorobenzonitrile to form intermediate compounds that are subsequently modified to yield N-Ethylnorketamine. The synthesis often requires careful control of reaction conditions to maximize yield and purity . Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and composition of the synthesized compound .

Studies examining the interactions of N-Ethylnorketamine with other pharmacological agents have highlighted its complex pharmacodynamics. For instance, co-administration with AMPA receptor antagonists or serotonin receptor antagonists can significantly alter its antidepressant effects, indicating that these pathways are interlinked in mediating its biological activity. Research has shown that blocking these receptors can negate the behavioral improvements typically associated with N-Ethylnorketamine treatment . Additionally, investigations into its abuse liability suggest that while it has lower anesthetic potency than ketamine, it still possesses significant potential for misuse .

N-Ethylnorketamine shares structural and functional similarities with several other compounds in the ketamine analog family. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityNMDA AntagonismAntidepressant EffectsLegal Status
KetamineHighYesYesControlled
MethoxetamineModerateYesYesControlled
2-MeO-N-ethylketamineModerateYesYesNot widely regulated
4-MeO-N-ethylketamineModerateYesYesNot widely regulated
N-EthylnorketamineHighYesYesControlled

Unique Features

  • Rapid Antidepressant Effects: Unlike many traditional antidepressants that take weeks to show effects, N-Ethylnorketamine exhibits rapid onset similar to ketamine.
  • Abuse Potential: While it has lower anesthetic effects compared to ketamine, it still carries significant abuse liability.
  • Receptor Interactions: Its unique interaction profile with AMPA and serotonin receptors distinguishes it from other analogs like methoxetamine.

N-Ethylnorketamine functions as a non-competitive N-methyl-D-aspartate receptor antagonist, exhibiting distinctive binding characteristics that differentiate it from its parent compound ketamine and other arylcyclohexylamine analogs [1]. The compound demonstrates a binding affinity (Ki) of 343.5 nanomolar at the GluN2B subunit of N-methyl-D-aspartate receptors, representing approximately 12.5-fold higher potency compared to ketamine, which exhibits a Ki value of 4,290 nanomolar [2] [3]. This enhanced binding affinity positions N-Ethylnorketamine as a moderately potent N-methyl-D-aspartate receptor antagonist within the arylcyclohexylamine class.

The binding site characterization reveals that N-Ethylnorketamine operates through a use-dependent mechanism, binding within the ion channel pore of N-methyl-D-aspartate receptors [4] [5]. Structural analysis indicates that the compound lodges between the channel gate and selectivity filter, utilizing an allosteric binding site that becomes accessible when the receptor channel is opened by glutamate binding [5]. This mechanism results in progressive blockade that intensifies with increased receptor activation, a characteristic feature of non-competitive N-methyl-D-aspartate receptor antagonism.

The molecular determinants of N-Ethylnorketamine binding involve critical amino acid residues within the transmembrane domain of N-methyl-D-aspartate receptors. Computational studies have identified key binding site residues, particularly Leucine 124 and Methionine 63, which contribute significantly to the binding energy through hydrophobic interactions [6]. The compound exhibits preferential binding to GluN2B-containing N-methyl-D-aspartate receptors, which are predominantly expressed in brain regions associated with synaptic plasticity and cognitive processes [2].

Structure-activity relationship analysis demonstrates that the ethyl substitution on the nitrogen atom of norketamine enhances binding affinity compared to the parent norketamine molecule [2]. The presence of the 2-chlorophenyl ring system maintains the essential pharmacophore required for N-methyl-D-aspartate receptor recognition, while the cyclohexanone core structure provides the appropriate spatial orientation for channel pore binding [2]. The compound demonstrates binding selectivity for N-methyl-D-aspartate receptors over other ionotropic glutamate receptors, with minimal activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid or kainate receptors.

ParameterValueReference
Ki at GluN2B (nM)343.5 [2]
Relative Potency vs Ketamine12.5-fold higher [2] [3]
Binding MechanismNon-competitive [4] [5]
Primary Binding SiteChannel pore [5]
Use DependencePresent [4]

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Modulation Pathways

N-Ethylnorketamine demonstrates significant modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated neurotransmission, representing a critical component of its pharmacological profile distinct from direct N-methyl-D-aspartate receptor antagonism [1]. The compound's antidepressant effects are dependent upon α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, as demonstrated by the complete abolition of behavioral effects when co-administered with NBQX, a selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist [1].

The modulation pathway involves downstream enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated synaptic transmission following N-methyl-D-aspartate receptor blockade [1] [7]. This mechanism likely operates through disinhibition of glutamatergic neurotransmission, where preferential blockade of N-methyl-D-aspartate receptors on gamma-aminobutyric acid-ergic interneurons results in reduced inhibitory control over excitatory pyramidal neurons [8]. The subsequent increase in glutamate release enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation and promotes excitatory synaptic transmission.

N-Ethylnorketamine influences the expression and phosphorylation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, particularly GluA1 and GluA2 [1] [7]. Studies have demonstrated that the compound can induce rapid upregulation of these subunits within hippocampal synaptosomes, contributing to enhanced synaptic transmission [7]. The modulation of GluA2-containing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors is particularly significant, as these receptors determine calcium permeability and synaptic plasticity mechanisms [9].

The temporal dynamics of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulation by N-Ethylnorketamine reveal rapid onset within minutes of administration, coinciding with the observed behavioral effects [1]. This rapid modulation suggests direct downstream consequences of N-methyl-D-aspartate receptor blockade rather than transcriptional changes. The enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function contributes to increased excitatory drive in cortical and hippocampal circuits, promoting synaptic plasticity and neuroplasticity mechanisms associated with antidepressant efficacy.

The pathway specificity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulation by N-Ethylnorketamine involves activation of brain-derived neurotrophic factor and mechanistic target of rapamycin signaling cascades [1] [8]. These downstream pathways regulate protein synthesis, dendritic spine formation, and synaptic strengthening, contributing to the sustained effects of the compound beyond its immediate pharmacological actions.

Serotonergic Interactions: 5-Hydroxytryptamine 2 Receptor Activation Dynamics

The antidepressant effects of N-Ethylnorketamine demonstrate critical dependence upon 5-hydroxytryptamine 2 receptor activation, as evidenced by the complete blockade of behavioral effects following pretreatment with ketanserin, a selective 5-hydroxytryptamine 2 receptor antagonist [1]. This serotonergic component represents a fundamental mechanism distinct from traditional N-methyl-D-aspartate receptor antagonism and highlights the complex pharmacological profile of the compound.

The activation dynamics of 5-hydroxytryptamine 2 receptors by N-Ethylnorketamine likely involve indirect mechanisms rather than direct receptor binding [1] [10]. The compound does not exhibit significant direct affinity for 5-hydroxytryptamine 2 receptors, suggesting that the activation occurs through downstream consequences of N-methyl-D-aspartate receptor blockade and subsequent neurotransmitter system interactions [10]. This indirect activation may involve enhanced serotonin release or altered serotonergic neurotransmission in key brain regions.

The 5-hydroxytryptamine 2A receptor subtype appears particularly relevant to N-Ethylnorketamine's effects, given its established role in antidepressant mechanisms and synaptic plasticity regulation [10]. These receptors are abundantly expressed in cortical and limbic brain regions where they modulate excitatory neurotransmission and facilitate experience-dependent synaptic plasticity [10]. The activation of 5-hydroxytryptamine 2A receptors by N-Ethylnorketamine contributes to enhanced N-methyl-D-aspartate receptor activity and promotes long-term potentiation mechanisms [10].

The temporal relationship between N-methyl-D-aspartate receptor antagonism and 5-hydroxytryptamine 2 receptor activation suggests a coordinated mechanism where initial glutamatergic blockade triggers compensatory serotonergic responses [1]. This sequential activation may involve the stimulation of prefrontal cortical projections to dorsal raphe nucleus neurons, resulting in enhanced serotonin release and subsequent 5-hydroxytryptamine 2 receptor activation [11]. The timing of these interactions is critical for the sustained antidepressant effects observed with N-Ethylnorketamine.

The signaling pathways downstream of 5-hydroxytryptamine 2 receptor activation by N-Ethylnorketamine involve protein kinase C and mitogen-activated protein kinase cascades [10]. These pathways regulate gene expression, protein synthesis, and synaptic remodeling processes that contribute to the persistent effects of the compound. The interaction between 5-hydroxytryptamine 2 receptor activation and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulation creates a synergistic mechanism that enhances overall antidepressant efficacy compared to single-pathway interventions.

MechanismEffectTimeframeReference
5-HT2 Receptor RequirementEssential for antidepressant effects30 minutes [1]
Ketanserin BlockadeComplete effect abolitionImmediate [1]
Serotonergic EnhancementIndirect activationMinutes to hours [10] [11]
Downstream SignalingPKC and MAPK activationHours [10]

Comparative Pharmacodynamics with Ketamine and MK-801

The pharmacodynamic profile of N-Ethylnorketamine reveals distinct characteristics when compared to ketamine and MK-801, despite shared classification as N-methyl-D-aspartate receptor antagonists [12] [13] [14]. N-Ethylnorketamine demonstrates lower anesthetic and analgesic potency compared to ketamine, with ED50 values of 96.9 mg/kg and 45.9 mg/kg for anesthetic and analgesic effects, respectively, compared to ketamine's values of 69.4 mg/kg and 23.6 mg/kg [12] [15]. This reduced potency profile indicates approximately 1.4-fold and 1.9-fold lower activity for anesthetic and analgesic endpoints, respectively.

The binding affinity comparisons reveal that N-Ethylnorketamine exhibits 12.5-fold higher potency than ketamine at N-methyl-D-aspartate receptors, yet paradoxically demonstrates lower functional activity in behavioral assays [2] [12]. This apparent discrepancy suggests that binding affinity alone does not predict functional outcomes and highlights the importance of receptor subtype selectivity, tissue distribution, and pharmacokinetic factors in determining overall pharmacological effects. MK-801, in contrast, exhibits binding affinity approximately 71-fold higher than N-Ethylnorketamine (Ki = 4.8 nM) but produces distinctly different behavioral profiles [2] [13].

The mechanistic differences between these compounds become apparent in their antidepressant-like effects and underlying pathways [1] [14]. While ketamine's antidepressant effects primarily involve N-methyl-D-aspartate receptor antagonism leading to downstream α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, N-Ethylnorketamine requires both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and 5-hydroxytryptamine 2 receptor activation for its antidepressant effects [1]. MK-801, despite being a potent N-methyl-D-aspartate receptor antagonist, fails to produce antidepressant-like effects in certain behavioral paradigms and instead produces psychostimulant-like responses [14].

The duration of action represents another significant difference among these compounds [13] [16]. MK-801 exhibits substantially longer duration of effects compared to both N-Ethylnorketamine and ketamine, with behavioral and electrophysiological changes persisting for several hours after administration [13] [16]. This extended duration correlates with MK-801's higher binding affinity and slower dissociation kinetics from N-methyl-D-aspartate receptors. N-Ethylnorketamine and ketamine demonstrate more similar duration profiles, though specific comparative studies are limited.

The abuse liability profiles show interesting parallels and differences among the three compounds [12] [15]. N-Ethylnorketamine induces significant conditioned place preference at a minimum dose of 10.0 mg/kg, compared to ketamine's threshold of 3.0 mg/kg, indicating somewhat lower abuse potential despite higher binding affinity [12]. Both compounds produce locomotor sensitization following repeated administration, suggesting shared mechanisms of addiction-related neuroplasticity [12].

The electrophysiological effects reveal compound-specific patterns of brain oscillation modulation [16]. Both ketamine and MK-801 increase gamma oscillations in hippocampal and cortical regions while suppressing theta rhythms, but with different temporal dynamics and regional specificity [16]. MK-801 produces more sustained effects on oscillatory patterns compared to ketamine, while specific data on N-Ethylnorketamine's electrophysiological profile remains limited.

ParameterN-EthylnorketamineKetamineMK-801Reference
NMDA Ki (nM)343.54,2904.8 [2] [13]
Anesthetic ED50 (mg/kg)96.969.4~0.5 [12] [13]
Duration of ActionModerateModerateExtended [12] [13] [16]
Antidepressant MechanismAMPA + 5-HT2 dependentNMDA → AMPAVariable/absent [1] [14]
Abuse Threshold (mg/kg)10.03.0Not established [12]

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.1076919 g/mol

Monoisotopic Mass

251.1076919 g/mol

Heavy Atom Count

17

UNII

TLL3802A3P

Wikipedia

N-Ethylnorketamine

Dates

Last modified: 08-08-2024

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